N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE
Overview
Description
N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and amide linkages. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 1-naphthylamine with 4-nitrobenzoyl chloride, followed by reduction and subsequent acylation steps. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts to proceed efficiently. For example, palladium-catalyzed coupling reactions are common in the synthesis of this compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield naphthoquinones, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Naphthylamine derivatives: These compounds share the naphthylamine moiety and exhibit similar chemical properties.
Benzoyl derivatives: Compounds with benzoyl groups also show comparable reactivity patterns.
Amide-linked aromatic compounds: These compounds have similar structural features and undergo analogous chemical reactions.
Uniqueness
N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its ability to form stable complexes with proteins and other macromolecules sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[[4-(naphthalene-1-carbonylamino)phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O3/c39-33(25-15-17-26(18-16-25)37-34(40)31-13-5-9-23-7-1-3-11-29(23)31)36-27-19-21-28(22-20-27)38-35(41)32-14-6-10-24-8-2-4-12-30(24)32/h1-22H,(H,36,39)(H,37,40)(H,38,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAIBBSNVXAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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